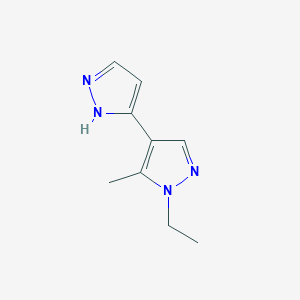![molecular formula C14H10N2O4 B7725301 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B7725301.png)
2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a nitrophenyl group attached to a benzoxazine ring
Preparation Methods
The synthesis of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-nitroaniline with salicylaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, resulting in the formation of the desired benzoxazine compound. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted benzoxazines.
Common reagents and conditions used in these reactions include sulfur ylides for annulation reactions and α,β-unsaturated imines for [3+2]-annulations . Major products formed from these reactions include 1,2-dihydroquinolines and polysubstituted 2,3-dihydropyrroles .
Scientific Research Applications
2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazine ring can interact with various biological molecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one can be compared with other benzoxazine derivatives, such as:
2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates: These compounds undergo similar annulation reactions and are used in the synthesis of heterocyclic compounds
2-(4-Nitrophenyl)benzofuran: This compound is used in two-photon uncaging studies and has different photophysical properties compared to benzoxazines.
Properties
IUPAC Name |
2-(4-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-13-11-3-1-2-4-12(11)20-14(15-13)9-5-7-10(8-6-9)16(18)19/h1-8,14H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHJUBHNFUYGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
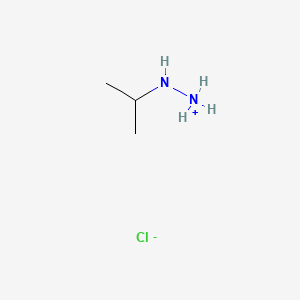

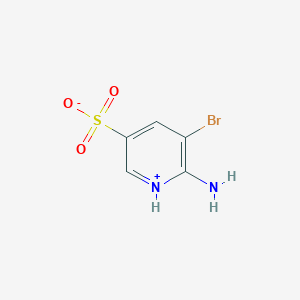
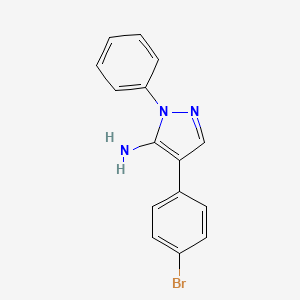
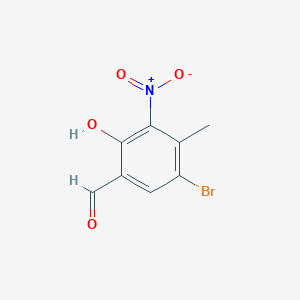
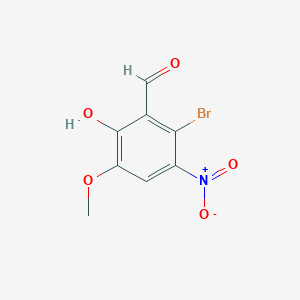

![{2-[(Benzylamino)methyl]phenyl}methanol](/img/structure/B7725278.png)
![2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone](/img/structure/B7725287.png)
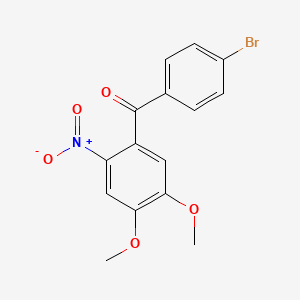

![2-[(1,5-dimethylpyrazol-4-yl)amino]-1,3-thiazol-4-one](/img/structure/B7725308.png)
